4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide
Overview
Description
4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide is a chemical compound with the molecular formula C26H34Br2N2O2 It is known for its unique structure, which includes two piperidinoacetyl groups attached to a biphenyl core
Scientific Research Applications
4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide typically involves the reaction of piperidine with 4,4’-Bis(2-bromoacetyl)biphenyl. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The general reaction scheme can be represented as follows:
4,4’-Bis(2-bromoacetyl)biphenyl+2Piperidine→4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The piperidinoacetyl groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the piperidinoacetyl groups.
Mechanism of Action
The mechanism of action of 4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide involves its interaction with molecular targets such as enzymes or receptors. The piperidinoacetyl groups can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity. The biphenyl core provides structural stability and facilitates the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(2-bromoacetyl)biphenyl: A precursor in the synthesis of 4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide.
4,4’-Bis(piperidinoacetyl)biphenyl: Similar structure but without the dihydrobromide component.
Uniqueness
4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide is unique due to the presence of both piperidinoacetyl groups and the biphenyl core, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-piperidin-1-yl-1-[4-[4-(2-piperidin-1-ylacetyl)phenyl]phenyl]ethanone;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2.2BrH/c29-25(19-27-15-3-1-4-16-27)23-11-7-21(8-12-23)22-9-13-24(14-10-22)26(30)20-28-17-5-2-6-18-28;;/h7-14H,1-6,15-20H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRLWRFNKCYAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCCC4.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154020 | |
Record name | Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123489-70-3 | |
Record name | Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123489703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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